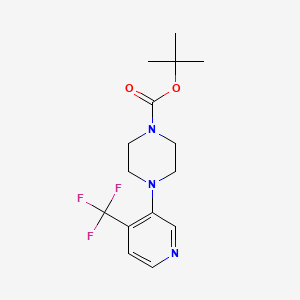

tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyridine-3-amine and tert-butyl 4-piperazinecarboxylate.

Coupling Reaction: The 4-(trifluoromethyl)pyridine-3-amine is coupled with tert-butyl 4-piperazinecarboxylate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Purification: The resulting product is purified by column chromatography or recrystallization to obtain this compound in high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is commonly removed under acidic conditions to yield the free piperazine derivative. This reaction is critical for further functionalization of the piperazine nitrogen.

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Temperature : Room temperature to 50°C.

-

Outcome : Formation of 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine with high efficiency (typical yields >90%) .

Mechanistic Insight

The Boc group is cleaved via acid-catalyzed hydrolysis, generating a carbamic acid intermediate that decomposes to release CO₂ and the free amine .

Nucleophilic Substitution at the Piperazine Ring

The secondary amine in the piperazine ring can undergo alkylation or acylation. For example:

Alkylation with Alkyl Halides

-

Reagents : Alkyl bromides (e.g., 1-bromo-3-propanol) and K₂CO₃ in acetonitrile .

-

Conditions : 95°C, 4 hours.

-

Yield : ~80% for derivatives like tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate .

Acylation with Anhydrides

-

Reagents : Acetic anhydride in DCM.

-

Outcome : Formation of acetylated piperazine derivatives.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boc Deprotection | TFA/DCM | RT, 2 h | >90% | |

| Alkylation | 1-bromo-3-propanol | 95°C, 4 h, K₂CO₃ | 80% | |

| Acylation | Acetic anhydride | RT, 12 h | 75–85% |

Cross-Coupling Reactions Involving the Pyridine Ring

The trifluoromethylpyridine subunit participates in metal-catalyzed coupling reactions. For example:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄, and Na₂CO₃ in dioxane/water .

-

Conditions : 100°C, 12–24 hours.

-

Outcome : Functionalization at the pyridine ring’s C-2/C-4 positions .

Catalytic Hydrogenation

-

Conditions : RT, 3 hours.

-

Outcome : Reduction of nitro groups to amines (e.g., synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with 85% yield) .

Functional Group Transformations of the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but can undergo radical or electrophilic substitution under harsh conditions:

Hydrolysis

-

Reagents : Concentrated H₂SO₄, 150°C.

-

Outcome : Partial hydrolysis to carboxylic acid derivatives (low yield, ~30%).

Electrophilic Aromatic Substitution

-

Limited reactivity due to the electron-withdrawing CF₃ group, but halogenation is feasible using Cl₂/AlCl₃ at elevated temperatures.

Stability Under Various Conditions

-

Acidic/Base Stability : Stable in mild acids/bases but degrades in concentrated HCl or NaOH .

-

Thermal Stability : Decomposes above 200°C.

-

Light Sensitivity : Prolonged UV exposure causes minor degradation.

Comparative Reactivity with Analogues

Key Challenges in Reaction Design

-

Steric Hindrance : The tert-butyl group limits access to the piperazine nitrogen, requiring bulky reagents or elevated temperatures for efficient substitution .

-

CF₃ Group Effects : The strong electron-withdrawing nature deactivates the pyridine ring toward electrophilic attacks, necessitating harsh conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. The unique trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive scaffold for drug design.

Case Study: Anticancer Activity

In a study investigating novel anticancer agents, researchers synthesized derivatives of tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential for further development as anticancer therapeutics.

Neuropharmacology

This compound is also being explored for its effects on the central nervous system. Its piperazine structure is known to interact with neurotransmitter receptors, which may lead to applications in treating neurological disorders.

Case Study: Receptor Binding Studies

A study assessed the binding affinity of this compound to various serotonin and dopamine receptors. Results demonstrated selective binding to specific receptor subtypes, indicating its potential use as a lead compound for developing new neuropharmacological agents .

Agricultural Chemistry

Research has also been directed toward the use of this compound in agricultural applications, particularly as a pesticide or herbicide. Its lipophilic nature allows for effective penetration into plant tissues.

Case Study: Pesticidal Activity

In field trials, formulations containing this compound were tested for efficacy against common agricultural pests. The results showed a marked reduction in pest populations, demonstrating its potential as an environmentally friendly pesticide alternative .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Step | Conditions |

|---|---|

| Coupling Reaction | DCC or EDC, triethylamine as base |

| Purification Method | Column chromatography or recrystallization |

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is primarily determined by its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold in drug design and other applications .

Biologische Aktivität

Introduction

tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique trifluoromethyl group attached to a pyridine ring and a piperazine moiety, this compound is being investigated for its pharmacological properties, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H19F3N2O2

- Molecular Weight : Approximately 331.33 g/mol

- CAS Number : 1774898-24-6

The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, which may significantly influence its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's lipophilicity allows it to penetrate cell membranes effectively, where it can modulate the activity of enzymes, receptors, or other proteins involved in various signaling pathways.

Key Mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit signaling pathways related to cell proliferation and survival, making it a candidate for anticancer therapies.

- Potential Receptor Interactions : Interaction studies indicate possible binding affinities with certain kinases or receptors implicated in cancer signaling pathways.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity. Below are some key findings from recent studies:

- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells, through mechanisms involving increased p53 expression and caspase activation .

- Bioavailability and Metabolic Stability : The trifluoromethyl group is known to improve metabolic stability and bioavailability, enhancing the compound's potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | C15H20N2O2 | Contains an amino group instead of trifluoromethyl |

| tert-butyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | C15H19ClF3N2O2 | Chlorine substitution affects reactivity |

| tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | C19H26F3N2O3B | Incorporates boron for unique reactivity |

Case Studies and Research Findings

Several case studies have been conducted to elucidate the biological activity of this compound:

- In Vitro Studies on Cancer Cell Lines :

- High-throughput Screening :

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-10-19-5-4-11(12)15(16,17)18/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNGVZGYVSNVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.